molecular formula C22H22N2O5 B14929625 4-(5-Acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidin-4-yl)-2-ethoxyphenyl acetate

4-(5-Acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidin-4-yl)-2-ethoxyphenyl acetate

Cat. No.: B14929625
M. Wt: 394.4 g/mol
InChI Key: NLHXJCDKEFNXRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-ethoxyphenyl acetate is a complex organic compound with a unique structure that combines a pyrimidine ring with an ethoxyphenyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-ethoxyphenyl acetate typically involves multi-step organic reactions. One common route includes the condensation of an appropriate acetylated pyrimidine derivative with an ethoxyphenyl acetate precursor. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-ethoxyphenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon or specific nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(5-Acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-ethoxyphenyl acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-ethoxyphenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target and leading to specific biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-methoxyphenyl acetate
  • 4-(5-Acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-propoxyphenyl acetate

Uniqueness

Compared to similar compounds, 4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-ethoxyphenyl acetate may exhibit unique properties due to the presence of the ethoxy group, which can influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

[4-(5-acetyl-2-oxo-6-phenyl-3,4-dihydro-1H-pyrimidin-4-yl)-2-ethoxyphenyl] acetate

InChI

InChI=1S/C22H22N2O5/c1-4-28-18-12-16(10-11-17(18)29-14(3)26)21-19(13(2)25)20(23-22(27)24-21)15-8-6-5-7-9-15/h5-12,21H,4H2,1-3H3,(H2,23,24,27)

InChI Key

NLHXJCDKEFNXRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C3=CC=CC=C3)C(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.